2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15297434
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO5 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H19NO5/c1-11-8-12(2)16-15(9-11)27-20-17(19(16)25)18(22(6-7-23)21(20)26)13-4-3-5-14(24)10-13/h3-5,8-10,18,23-24H,6-7H2,1-2H3 |
| Standard InChI Key | WRWQBIMMKQSHDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)O)C |
Introduction
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole class. This compound is characterized by its unique molecular structure, which includes a hydroxyethyl group, a hydroxyphenyl group, and multiple methyl groups attached to a chromeno-pyrrole core . Its intricate structure makes it a subject of interest in various scientific fields, including organic chemistry and medicinal chemistry.
Synthesis Methods
The synthesis of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step processes. These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Multicomponent reactions can also be employed to streamline the synthesis process by combining several reactants in one pot.
Chemical Reactions and Mechanisms
This compound can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Biological Activity and Potential Applications
The mechanism of action for this compound largely depends on its application in biological systems. It may interact with various molecular targets such as enzymes or receptors. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions that are crucial for its biological activity. Research into the biological activities of this compound is ongoing to explore its potential therapeutic uses in various health-related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume